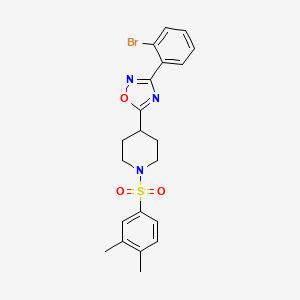

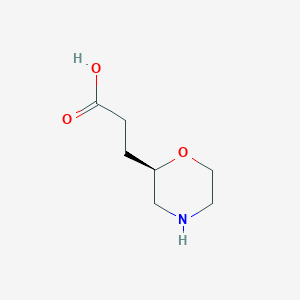

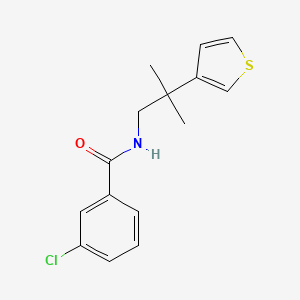

![molecular formula C18H14N6O2S3 B2505163 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392319-44-7](/img/structure/B2505163.png)

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives has been reported. For instance, 2-mercapto-5-methyl-1,3,4-thiadiazole is stirred at room temperature in dichloroethane (DCE) in the presence of triethylamine as a base for 48 hours. The reagent is isolated in 98% yield after column chromatography purification .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a naphthalene ring attached to a carboxamide group. This is further linked to a 1,3,4-thiadiazole ring via a sulfanyl group. Another 1,3,4-thiadiazole ring is attached to the first one via an amino-2-oxoethyl group .科学的研究の応用

Antifungal Activity

The compound has demonstrated antifungal properties, making it relevant for combating fungal infections. Specifically, it interacts with plasma membranes and affects lipid bilayer properties. Among the tested agents, the fluorine-containing compound N′-(3,5-difluorophenyl)-benzenecarbothiohydrazide (C6) stands out. C6 increases the electric barrier for anion permeation into the hydrophobic region of the membrane and reduces the conductance of anion-permeable syringomycin pores. Additionally, C6 disordering of membrane lipids may potentiate positive curvature stress, which is crucial for its antifungal effects .

Synergistic Interactions with Antifungals

Chudzik et al. (2019) reported that 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol exhibits strong synergistic interactions with the antifungal drug Amphotericin B (AmB). This synergy significantly reduces the antibiotic concentration required for inhibiting the growth of pathogenic fungi in vitro. Such interactions are promising for combination therapy in treating invasive fungal infections .

Potential Anticancer Properties

While more research is needed, the compound’s structural features suggest potential anticancer activity. Its unique thiadiazole moiety has been associated with various biological activities, including anticancer effects. Further investigations into its mechanisms and specific targets could reveal its therapeutic potential .

Anti-Inflammatory Effects

The compound’s molecular structure may contribute to anti-inflammatory properties. Understanding its interactions with cellular components and signaling pathways could provide insights into novel anti-inflammatory strategies .

Antiviral Applications

Given its diverse biological activities, exploring the compound’s antiviral potential is worthwhile. Investigating its effects on viral replication, entry, or host immune responses could lead to valuable discoveries in antiviral drug development .

Membrane Modeling and Ion Channel Studies

Researchers have used this compound to study lipid bilayer properties and ion channels. By affecting membrane curvature stress and lipid packing, it influences the behavior of ion-permeable pores induced by antifungal agents. Notably, it enhances the pore-forming ability of lipopeptides like nystatin and fengycin, suggesting its relevance in combination therapy for fungal infections .

特性

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2S3/c1-10-21-22-16(28-10)19-14(25)9-27-18-24-23-17(29-18)20-15(26)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,19,22,25)(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDSIBJEXYZPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

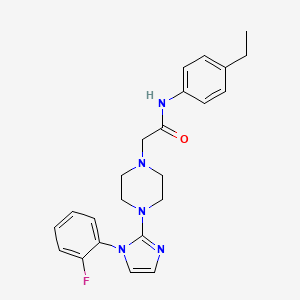

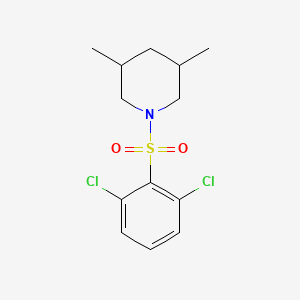

![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)

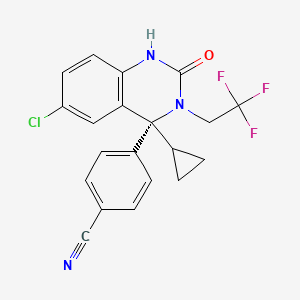

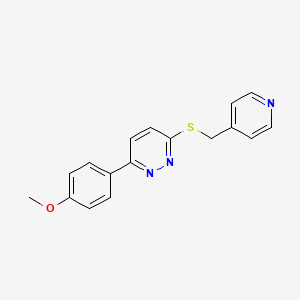

![3-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2505081.png)

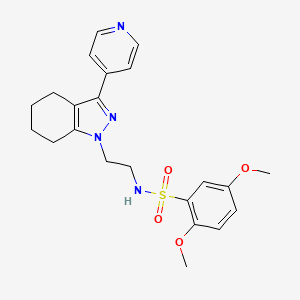

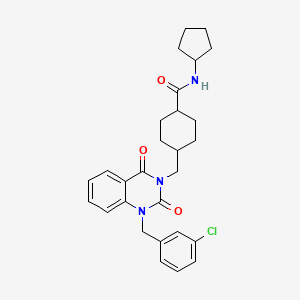

![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)